molecular formula C18H17Cl2F2NO3 B4688068 4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide

4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide

Cat. No. B4688068
M. Wt: 404.2 g/mol
InChI Key: IUJWMXVVMWEBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide, also known as BDF-918, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide exerts its therapeutic effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the suppression of these processes, resulting in the observed anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency and specificity can also be a limitation, as high concentrations of this compound may lead to off-target effects. Additionally, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.

Future Directions

For 4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide research include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for CK2 and its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F2NO3/c1-2-3-8-25-16-14(19)9-11(10-15(16)20)17(24)23-12-4-6-13(7-5-12)26-18(21)22/h4-7,9-10,18H,2-3,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJWMXVVMWEBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Reactant of Route 4
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.